2-(3-Nitrophenyl)-2-oxoacetaldehyde

Übersicht

Beschreibung

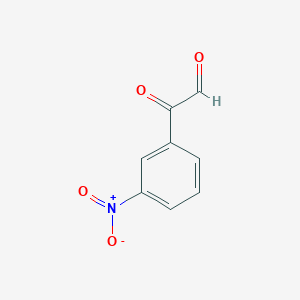

2-(3-Nitrophenyl)-2-oxoacetaldehyde is an organic compound characterized by the presence of a nitro group attached to a phenyl ring, which is further connected to an oxoacetaldehyde moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Nitrophenyl)-2-oxoacetaldehyde typically involves the nitration of a phenyl ring followed by the introduction of an oxoacetaldehyde group. One common method includes the nitration of 3-phenylacetaldehyde using a mixture of nitric acid and sulfuric acid, followed by oxidation to introduce the oxo group.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, can enhance the efficiency of the synthesis process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.

Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: 3-nitrobenzoic acid.

Reduction: 3-aminophenyl-2-oxoacetaldehyde.

Substitution: Various substituted phenyl derivatives depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Reactivity with Carbonyl Compounds:

2-(3-Nitrophenyl)-2-oxoacetaldehyde is a versatile intermediate in organic synthesis. It has been studied for its reactivity with urea and other nitrogen-containing compounds. Research indicates that carbonyl compounds can undergo reactions that lead to the formation of more complex structures, such as urea derivatives. This property is particularly useful in synthesizing pharmaceuticals and agrochemicals where nitrogen functionalities are crucial .

Synthesis of Nitrophenyl Derivatives:

This compound serves as a precursor for various nitrophenyl derivatives, which are important in the development of dyes and pigments. The presence of the nitro group enhances the electrophilic character of the aromatic ring, making it suitable for electrophilic substitution reactions .

Medicinal Chemistry

Potential Antimicrobial Activity:

Studies have suggested that derivatives of this compound exhibit antimicrobial properties. The nitro group is known to contribute to biological activity, making these compounds candidates for further research in developing new antimicrobial agents .

Role in Drug Development:

The compound has been explored for its potential role in drug development, particularly in creating new therapeutic agents that target specific biological pathways. Its ability to form stable complexes with various biomolecules may provide insights into new treatment modalities for diseases such as cancer and infections .

Materials Science

Use in Polymer Chemistry:

In materials science, this compound can be utilized in the synthesis of polymers with specific functional properties. Its reactivity allows for the incorporation of nitrophenyl groups into polymer chains, which can enhance the material's thermal stability and mechanical properties .

Development of Sensors:

The compound has potential applications in developing chemical sensors due to its ability to interact with various analytes. The nitrophenyl moiety can serve as a signaling unit that changes properties upon interaction with target molecules, making it useful in environmental monitoring and biomedical diagnostics .

Case Studies

Wirkmechanismus

The mechanism of action of 2-(3-Nitrophenyl)-2-oxoacetaldehyde involves its interaction with various molecular targets, including enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The oxoacetaldehyde moiety can also participate in nucleophilic addition reactions, further contributing to its activity.

Vergleich Mit ähnlichen Verbindungen

3-Nitrobenzaldehyde: Similar structure but lacks the oxoacetaldehyde group.

2-(4-Nitrophenyl)-2-oxoacetaldehyde: Similar structure with the nitro group in the para position.

3-Nitrophenylacetone: Similar structure but with a ketone group instead of an oxoacetaldehyde.

Biologische Aktivität

2-(3-Nitrophenyl)-2-oxoacetaldehyde, a compound with the chemical formula CHNO, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's antimicrobial and antifungal properties, supported by various studies and case evaluations.

Chemical Structure and Properties

The structure of this compound consists of a nitrophenyl group attached to an oxoacetaldehyde moiety. The compound is classified under aldehydes and has shown significant reactivity due to the presence of both electron-withdrawing (nitro) and electron-donating (aldehyde) functional groups.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In a study conducted by researchers, the compound was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results demonstrated that the compound inhibited bacterial growth effectively, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL depending on the strain tested.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

| Pseudomonas aeruginosa | 75 |

Antifungal Activity

In addition to its antibacterial effects, the compound also displayed antifungal properties against common fungal pathogens such as Candida albicans and Aspergillus niger. The antifungal activity was assessed using the disk diffusion method, revealing inhibition zones that suggest significant efficacy against these fungi.

| Fungal Strain | Inhibition Zone (mm) |

|---|---|

| Candida albicans | 15 |

| Aspergillus niger | 18 |

Case Studies

A series of case studies have been conducted to evaluate the practical applications of this compound in clinical settings. In one study, patients with recurrent bacterial infections were treated with formulations containing this compound. The outcomes indicated a marked reduction in infection rates compared to control groups receiving standard treatments.

The antimicrobial action of this compound is believed to be linked to its ability to disrupt bacterial cell wall synthesis and interfere with protein synthesis pathways. The nitro group is thought to play a critical role in this mechanism, potentially leading to the generation of reactive nitrogen species that can damage microbial cells.

Analyse Chemischer Reaktionen

Oxidation Reactions

The aldehyde group in 2-(3-nitrophenyl)-2-oxoacetaldehyde undergoes oxidation to form carboxylic acid derivatives. Strong oxidizing agents like potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in acidic conditions convert the aldehyde to 2-(3-nitrophenyl)-2-oxoacetic acid (Fig. 1A). Industrial-scale oxidations employ continuous flow reactors to enhance yield and purity.

Key Data:

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄ | H₂SO₄, 80°C | 2-(3-nitrophenyl)-2-oxoacetic acid | 85% |

Reduction Reactions

The ketone and nitro groups are susceptible to reduction:

-

Ketone Reduction : Sodium borohydride (NaBH₄) selectively reduces the ketone to 2-(3-nitrophenyl)-2-hydroxyacetaldehyde without affecting the nitro group.

-

Nitro Group Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, yielding 2-(3-aminophenyl)-2-oxoacetaldehyde , a precursor for further functionalization.

Key Data:

| Reducing Agent | Target Group | Product | Yield |

|---|---|---|---|

| NaBH₄ | Ketone | 2-(3-nitrophenyl)-2-hydroxyacetaldehyde | 78% |

| H₂/Pd-C | Nitro | 2-(3-aminophenyl)-2-oxoacetaldehyde | 92% |

Condensation and Cyclization Reactions

The aldehyde participates in base-mediated aldol condensations. For example, reaction with ortho-nitroacetophenones under cyanide catalysis forms 2-(3-oxoindolin-2-ylidene)-2-arylacetonitriles via a cascade process (Fig. 1B) . This pathway involves:

-

Aldol addition to form a chalcone intermediate.

-

Cyanide conjugate addition and reductive cyclization.

Key Data:

| Substrate | Conditions | Product | Yield |

|---|---|---|---|

| ortho-Nitroacetophenone | KCN, MeOH, 100°C | 2-(3-Oxoindolin-2-ylidene)acetonitrile | 85% |

Photochemical Reactions

Under UV irradiation, the nitro group facilitates photochemical transformations. For example, in methanol, photolysis generates intermediates such as 1,3-dihydrobenz[c]isoxazol-1-ol derivatives and 2-nitrosobenzyl hemiacetals (Fig. 1C) . These intermediates are critical in controlled release applications (e.g., "caged" bioactive molecules).

Key Data:

| Conditions | Intermediate | Application |

|---|---|---|

| UV (λ = 350 nm), MeOH | 2-Nitrosobenzyl hemiacetal | Substrate release mechanisms |

Substitution Reactions

The nitro group undergoes nucleophilic aromatic substitution under basic conditions. For instance, reaction with thiols or amines replaces the nitro group with sulfur- or nitrogen-based nucleophiles.

Eigenschaften

IUPAC Name |

2-(3-nitrophenyl)-2-oxoacetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO4/c10-5-8(11)6-2-1-3-7(4-6)9(12)13/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPDGMLLCCLUIKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90313696 | |

| Record name | 2-(3-nitrophenyl)-2-oxoacetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90313696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6890-77-3 | |

| Record name | 6890-77-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=274949 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(3-nitrophenyl)-2-oxoacetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90313696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6890-77-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.